

4-Fluorobenzonitrile safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorobenzonitrile

Cat. No.: B033359

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Use of **4-Fluorobenzonitrile**

Authored by: Gemini, Senior Application Scientist

Introduction: **4-Fluorobenzonitrile** (4-FBN) is a versatile aromatic nitrile that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3][4]} Its unique chemical properties, imparted by the fluorine atom and the nitrile group, make it a valuable intermediate for researchers and drug development professionals.^{[1][5]} However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, use, and disposal of **4-Fluorobenzonitrile**, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **4-Fluorobenzonitrile** is essential for its safe handling and for anticipating its behavior under various experimental conditions.

Property	Value	Source
CAS Number	1194-02-1	[6] [7]
Molecular Formula	C ₇ H ₄ FN	[6] [7]
Molecular Weight	121.11 g/mol	[1] [6]
Appearance	White to off-white crystalline solid or colorless to pale yellow liquid	[8]
Melting Point	32-36 °C (90-97 °F)	[9]
Boiling Point	188 °C (370 °F) at 750 mmHg	[8] [9]
Flash Point	65 °C (149 °F) - closed cup	[10]
Solubility	Insoluble in water	[8]
Vapor Density	No data available	
log Pow	1.74	[6] [7]

Hazard Identification and Toxicological Profile

4-Fluorobenzonitrile is classified as a hazardous substance, and a comprehensive understanding of its toxicological profile is paramount for mitigating risks.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Fluorobenzonitrile** is classified as:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[11\]](#)[\[12\]](#)
- Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[\[11\]](#)[\[12\]](#)
- Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[\[11\]](#)[\[12\]](#)
- Flammable Solid (Category 1), H228: Flammable solid.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Mechanism of Toxicity: The Role of Cyanide

The primary toxicological concern with **4-Fluorobenzonitrile**, as with other nitriles, is its potential to release cyanide in vivo.^[15] The toxicity is not typically caused by the nitrile molecule itself but rather by the metabolic biotransformation that liberates cyanide ions (CN⁻).^[15] This process is characterized by a delayed onset of symptoms compared to direct cyanide poisoning, as time is required for the metabolic conversion to occur.^[15]

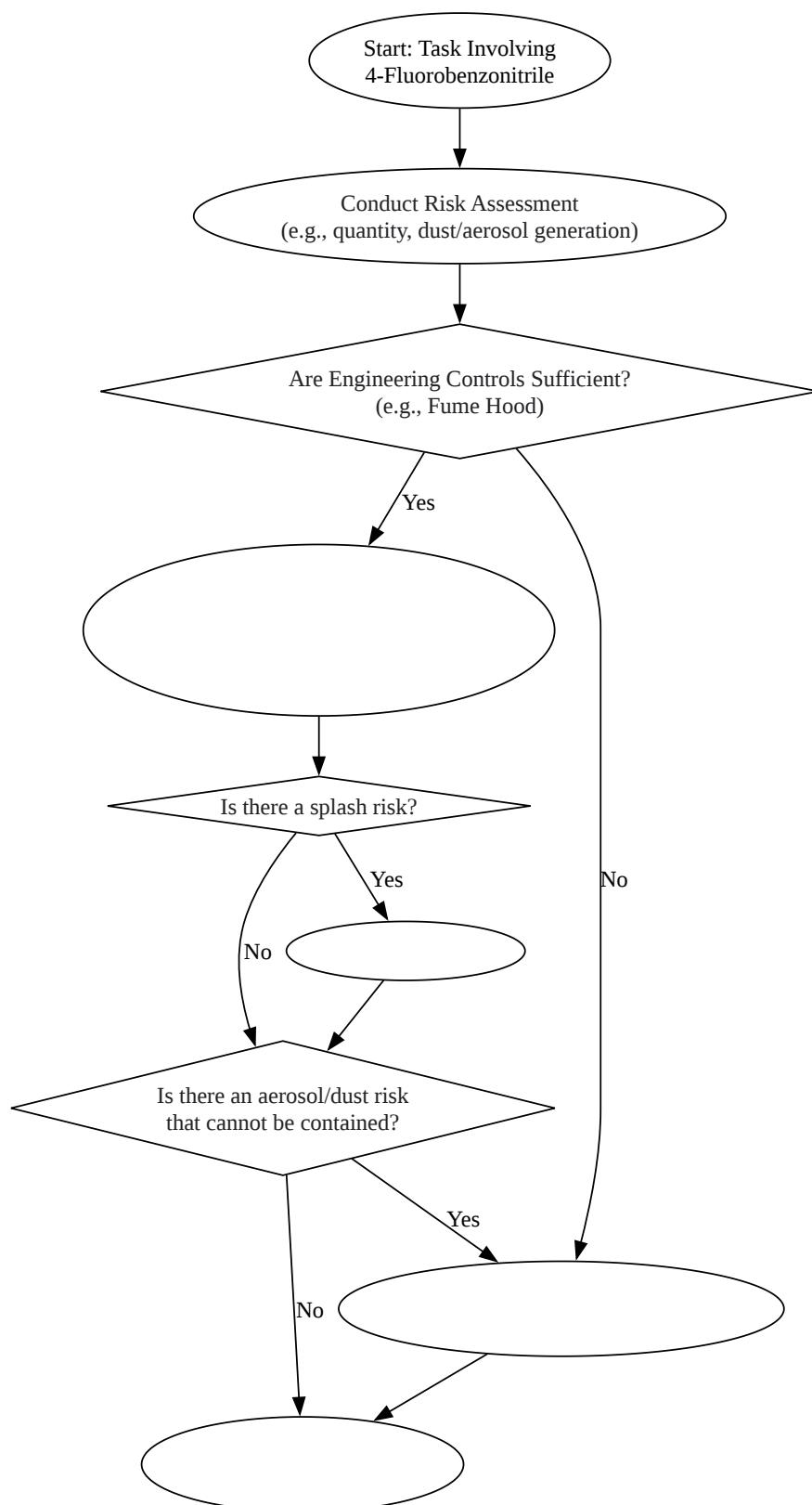
Cyanide exerts its toxic effects by inhibiting cytochrome oxidase, a critical enzyme in the electron transport chain within mitochondria.^[15] This inhibition disrupts cellular respiration, leading to histotoxic anoxia, a condition where cells are unable to utilize oxygen, even when it is present in the blood.^[15] The central nervous system and the cardiovascular system are particularly vulnerable to this disruption.

Routes of Exposure and Symptoms

- Inhalation: Inhalation of dust or fumes can cause irritation to the respiratory tract.^[10] Systemic effects following absorption can mirror those of cyanide poisoning, including headache, dizziness, nausea, and in severe cases, loss of consciousness and respiratory distress.^{[15][16]}
- Dermal Contact: **4-Fluorobenzonitrile** can be absorbed through the skin, leading to systemic toxicity.^[16] It may also cause skin irritation.^[10]
- Eye Contact: Direct contact with the solid or its dust can cause mechanical irritation.^[10]
- Ingestion: Ingestion can lead to irritation of the digestive tract and systemic poisoning.^[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, prioritizing engineering controls and supplementing with appropriate PPE, is essential for the safe handling of **4-Fluorobenzonitrile**.


Engineering Controls

- Ventilation: All work with **4-Fluorobenzonitrile** should be conducted in a well-ventilated area.[\[10\]](#) For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
- Containment: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to minimize the risk of exposure.
- Safety Showers and Eyewash Stations: These must be readily accessible in any laboratory where **4-Fluorobenzonitrile** is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

- Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[\[11\]](#) A face shield should be worn in situations where there is a risk of splashing.
- Skin Protection:
 - Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough time data for **4-Fluorobenzonitrile**, it is prudent to consult glove manufacturer compatibility charts for nitriles. Double gloving can provide an additional layer of protection.
 - Protective Clothing: A lab coat is mandatory. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[\[10\]](#)
- Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[\[10\]](#) Respirator use must be in accordance with a comprehensive respiratory protection program.

[Click to download full resolution via product page](#)

Safe Handling, Storage, and Incompatibility

Adherence to strict protocols for handling and storage is crucial for preventing accidents and maintaining the stability of **4-Fluorobenzonitrile**.

Handling Procedures

- Wash hands thoroughly after handling.[10]
- Avoid contact with skin, eyes, and clothing.[10]
- Do not eat, drink, or smoke in areas where the chemical is handled.[11]
- Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11]
- Ensure adequate ventilation during handling.[10]

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
- Keep away from heat, sparks, and open flames.[6]
- Store separately from incompatible materials.[10]

Chemical Incompatibility

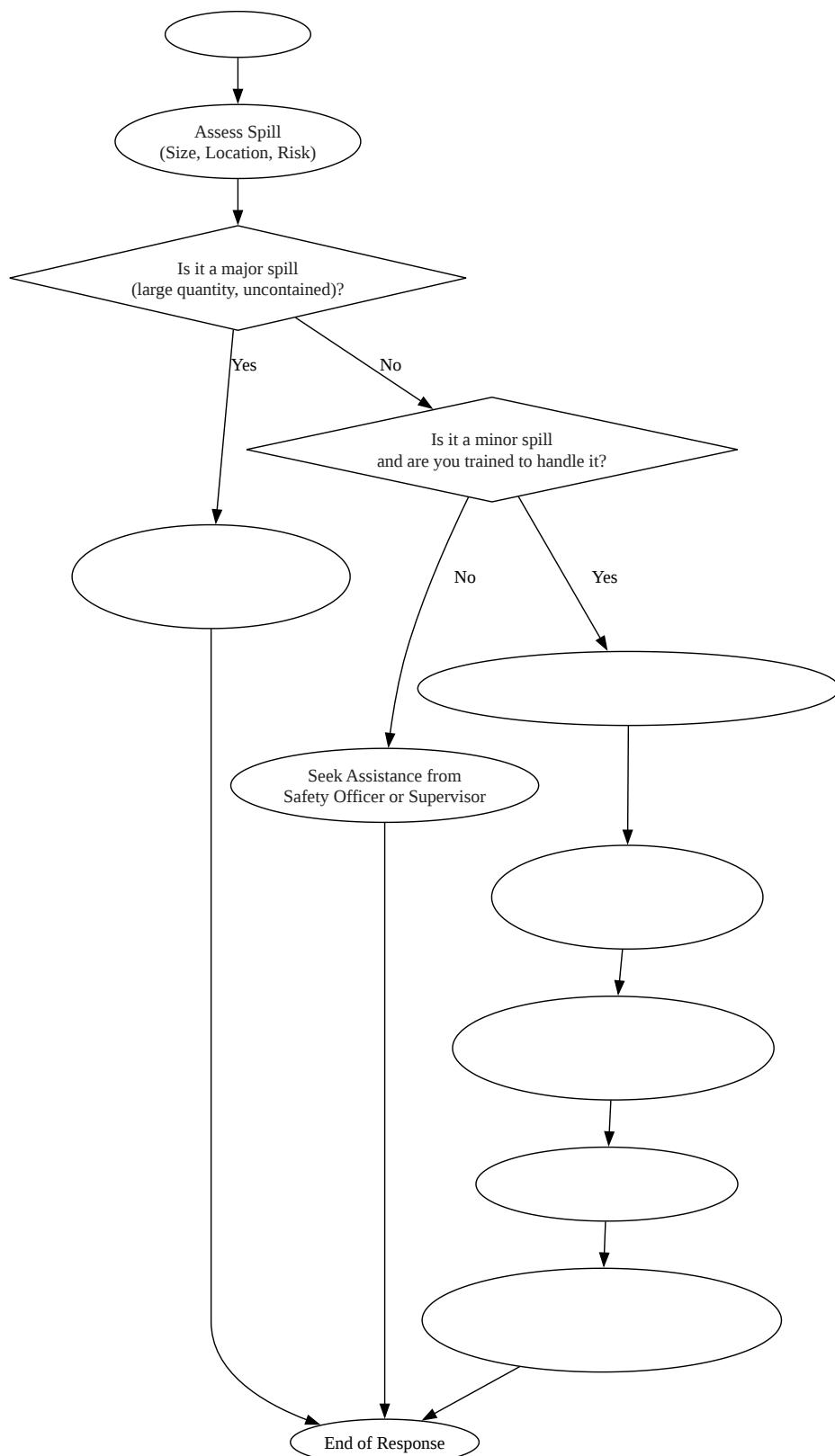
4-Fluorobenzonitrile is incompatible with the following and should not be stored or mixed with them:

- Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
- Strong Acids: Can cause hydrolysis of the nitrile group, potentially generating heat and hazardous fumes.
- Strong Bases: Can also induce hydrolysis or other reactions.[6][10]

The fluorine atom in **4-Fluorobenzonitrile** is susceptible to nucleophilic aromatic substitution, meaning it can be displaced by various nucleophiles.[5][17] This reactivity should be

considered when planning chemical reactions.

Emergency Procedures


Prompt and correct responses to emergencies such as spills, fires, or exposures are critical to minimizing harm.

First-Aid Measures

- Inhalation: Move the victim to fresh air immediately.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]
- Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention.[10]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]
- Ingestion: Do NOT induce vomiting.[11] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[5][10] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[5][10][11]

Spill Response

For any spill, the first priority is the safety of personnel.

[Click to download full resolution via product page](#)

Spill Cleanup Protocol:

- Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Contain: Prevent the spread of the material using absorbent pads or other suitable materials.
- Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.[\[18\]](#)
- Collect: Place the absorbed material into a suitable, labeled container for hazardous waste.[\[10\]](#)
- Decontaminate: Clean the spill area with soap and water.[\[10\]](#)
- Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[\[11\]](#)

Firefighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[10\]](#)[\[11\]](#)
- Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
- Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.[\[10\]](#)
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[\[10\]](#)[\[11\]](#)

Disposal Considerations

Proper disposal of **4-Fluorobenzonitrile** and its contaminated waste is a critical aspect of its life cycle management.

- Waste Classification: This material is considered hazardous waste.

- Disposal Method: Disposal should be carried out by a licensed chemical disposal company. [11] Methods may include controlled incineration with flue gas scrubbing.[11][19]
- Regulatory Compliance: All disposal activities must be in full compliance with local, state, and federal environmental regulations.[7] Do not discharge into drains or the environment. [11]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for **4-Fluorobenzonitrile** by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, given its toxicological profile as a nitrile, it is prudent to adhere to the OELs for related compounds like acetonitrile as a conservative measure.

Compound	Limit	Agency
Acetonitrile	40 ppm (TWA)	OSHA
Acetonitrile	20 ppm (TWA)	NIOSH
Acetonitrile	20 ppm (TWA)	ACGIH

TWA: Time-Weighted Average over an 8-hour workday.

Conclusion

4-Fluorobenzonitrile is an indispensable reagent in modern chemical research and development. Its potential hazards, primarily related to its acute toxicity and flammability, can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures. By understanding the scientific basis of these hazards and implementing the protocols outlined in this guide, researchers can work with **4-Fluorobenzonitrile** safely and effectively, fostering a culture of safety and scientific excellence.

References

- **4-Fluorobenzonitrile** SDS, 1194-02-1 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
- **4-Fluorobenzonitrile** | High-Purity Reagent | RUO - Benchchem. (n.d.).

- Synthesis of 4-Fluoro-3-nitrobenzonitrile from **4-fluorobenzonitrile** - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- **4-Fluorobenzonitrile**(1194-02-1) - ChemicalBook. (n.d.).
- **4-Fluorobenzonitrile** - SAFETY DATA SHEET. (2025, September 6).
- Acetonitrile - Hazardous Substance Fact Sheet. (n.d.).
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. (n.d.).
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (n.d.).
- ACETONITRILE | Occupational Safety and Health Administration - OSHA. (2024, March 25).
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. (2023, July 21).
- SPILL CLEANUP QUICK REFERENCE. (n.d.).
- **4-Fluorobenzonitrile** | C7H4FN | CID 14517 - PubChem. (n.d.).
- Research on the synthesis of **4-fluorobenzonitrile** - ResearchGate. (n.d.).
- How to Neutralize Chemical Spills - Lab Manager Magazine. (2024, December 31).
- NITRILES - CDC Stacks. (n.d.).
- How-to: Neutralise Chemical Spills - Stratex. (2020, November 18).
- Neutralizing Chemical Spills in the Lab - GMP Plastics. (2025, March 12).
- Optimization reaction for the reduction of 4- fluorobenzonitrile by boranes catalyzed by Mn1. a - ResearchGate. (n.d.).
- US5466859A - Process for preparing fluorobenzonitriles - Google Patents. (n.d.).
- Exploring **4-Fluorobenzonitrile**: Properties, Applications, and Manufacturing Excellence. (n.d.).
- When Should I Use a Neutralizer - Expert Advice - New Pig Corporation. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 3. Page loading... [guidechem.com]

- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 4-Fluorobenzonitrile(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. kmpharma.in [kmpharma.in]
- 14. nj.gov [nj.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. nj.gov [nj.gov]
- 17. 1194-02-1 Cas No. | 4-Fluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [4-Fluorobenzonitrile safety and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033359#4-fluorobenzonitrile-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com